Abt-546

Description

Properties

IUPAC Name |

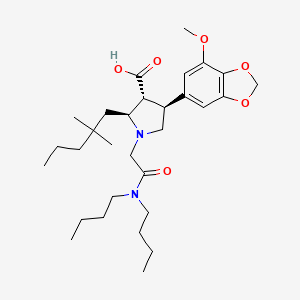

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWNSKRLBVVBV-QSEAXJEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212481-66-8 | |

| Record name | A-216546 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-216546 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Abt-546

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-546, also identified as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key preclinical experiments. Detailed methodologies for these experiments are provided to facilitate replication and further investigation. The signaling pathways influenced by Abt-546 and the workflows of pivotal experimental procedures are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in various physiological and pathological processes, including cardiovascular diseases. Its effects are mediated through two main receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction. Consequently, antagonism of the ETA receptor presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels and excessive vasoconstriction. Abt-546 has been developed as a highly selective antagonist for the ETA receptor, demonstrating significant potential in preclinical studies.

Mechanism of Action

Abt-546 functions as a competitive antagonist at the endothelin A (ETA) receptor. By binding to the ETA receptor, Abt-546 prevents the endogenous ligand, endothelin-1 (ET-1), from binding and initiating the downstream signaling cascade that leads to vasoconstriction and other cellular responses. Its high selectivity for the ETA receptor over the ETB receptor minimizes potential off-target effects associated with non-selective endothelin receptor blockade.

Endothelin ETA Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR). Upon activation by ET-1, the receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the contraction of smooth muscle cells. Furthermore, ET-1 binding can also stimulate the release of arachidonic acid. Abt-546 blocks the initial step of this cascade by preventing ET-1 from binding to the ETA receptor.

Caption: Endothelin ETA Receptor Signaling Pathway and Abt-546 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for Abt-546 from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Parameter | Value | Cell Line/Tissue | Reference |

| Ki for ETA Receptor | 0.46 nM | Cloned human ETA receptors | [1] |

| Ki for ETB Receptor | 13,000 nM | Cloned human ETB receptors | [1] |

| Selectivity (ETA/ETB) | >25,000-fold | Cloned human receptors | [1] |

Table 2: In Vitro Functional Antagonism

| Assay | IC50 | Cell Line | Reference |

| ET-1 induced Arachidonic Acid Release | 0.59 nM | Not specified | [1] |

| ET-1 induced Phosphatidylinositol Hydrolysis | 3 nM | Not specified | [1] |

Table 3: Ex Vivo Vasoconstriction Antagonism

| Assay | pA2 | Isolated Vessel | Reference |

| ET-1 induced Vasoconstriction (ETA mediated) | 8.29 | Not specified | |

| Sarafotoxin 6c-induced Vasoconstriction (ETB mediated) | 4.57 | Not specified |

Table 4: In Vivo Efficacy

| Animal Model | Effect | Dosage | Reference |

| Conscious Rats | Dose-dependent blockade of ET-1 induced pressor response | 3 to 100 mg/kg (oral) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Abt-546 for the human ETA and ETB receptors.

Protocol:

-

Membrane Preparation: Membranes were prepared from CHO cells stably transfected with either the human ETA or ETB receptor.

-

Binding Reaction:

-

Membranes were incubated with [125I]endothelin-1 as the radioligand.

-

A range of concentrations of unlabeled Abt-546 was added to compete with the radioligand for receptor binding.

-

The reaction was carried out in a suitable binding buffer and incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: The concentration of Abt-546 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

References

Abt-546: A Potent and Highly Selective Endothelin-A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Abt-546, also known as A-216546, is a potent and highly selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Abbott Laboratories, it represents a significant tool in the pharmacological exploration of the endothelin system.[1][2] The endothelin family of peptides, particularly endothelin-1 (ET-1), are powerful vasoconstrictors and mitogens implicated in the pathophysiology of various cardiovascular, renal, and proliferative diseases.[3][4] The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[5] The selective blockade of the ETA receptor is a therapeutic strategy aimed at mitigating the detrimental effects of ET-1, such as vasoconstriction and cell proliferation, while potentially preserving the beneficial functions of the ETB receptor, which include vasodilation via nitric oxide release and clearance of circulating ET-1. This document provides a comprehensive technical overview of Abt-546, including its pharmacological properties, key experimental methodologies for its characterization, and the underlying signaling pathways.

Mechanism of Action

Abt-546 exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, endothelin-1. This blockade inhibits the downstream signaling cascades initiated by ETA receptor activation.

Endothelin-A Receptor Signaling Pathway

The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by ET-1, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ subunits. The activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).

Furthermore, ETA receptor activation can lead to the stimulation of phospholipase A2 (PLA2), resulting in the release of arachidonic acid, a precursor for various pro-inflammatory and vasoactive eicosanoids. The culmination of these signaling events in vascular smooth muscle cells is vasoconstriction and cellular proliferation.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for Abt-546.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Cell Line | ETA Receptor | ETB Receptor | Selectivity (ETA/ETB) | Reference |

| Ki (nM) | Cloned Human | 0.46 | >13,000 | >28,000-fold | |

| IC50 (nM) | CHO cells (human receptors) | 0.49 | 15,400 | >31,000-fold | |

| IC50 (nM) | Rat Pituitary MMQ cells | 0.56 | - | - | |

| IC50 (nM) | Porcine Cerebellum | - | 16,700 | - | |

| IC50 (nM) | Arachidonic Acid Release | - | 0.59 | - | |

| IC50 (nM) | Phosphatidylinositol Hydrolysis | - | 3 | - | |

| pA2 | Isolated Rat Aorta (ET-1 induced) | 8.29 | - | - | |

| pA2 | Isolated Rabbit Pulmonary Artery (S6c induced) | - | 4.57 | - |

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Route | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) |

| Rat | Oral | 2.5 | 1.69 | 3.28 |

| IV | - | - | 3.44 | |

| Dog | Oral | 1.3 | 2.47 | 1.66 |

| IV | - | - | 6.25 | |

| Monkey | Oral | 1.0 | 1.10 | - |

| IV | - | - | 10.80 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of selective ETA receptor antagonists like Abt-546. Below are representative protocols for key in vitro and in vivo assays.

ETA Receptor Binding Assay

This assay determines the affinity of a test compound for the ETA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then resuspended.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (Abt-546). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 48 hours).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphatidylinositol Hydrolysis Assay

This functional assay measures the ability of an antagonist to block ET-1-induced production of inositol phosphates, a key second messenger in the ETA signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled overnight with myo-[³H]inositol, which is incorporated into membrane phosphoinositides.

-

Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound (Abt-546) at various concentrations.

-

Stimulation: The cells are then stimulated with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).

-

Extraction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is collected.

-

Separation: The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.

-

Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The ability of Abt-546 to inhibit the ET-1-stimulated accumulation of inositol phosphates is used to calculate its IC50 value.

In Vivo Pressor Response Assay

This assay evaluates the in vivo efficacy of an ETA receptor antagonist by measuring its ability to block the increase in blood pressure (pressor response) induced by an intravenous injection of ET-1.

Methodology:

-

Animal Preparation: Conscious, normotensive rats are typically used. Catheters are surgically implanted into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration) and the animals are allowed to recover.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.

-

Antagonist Administration: Abt-546 or vehicle is administered, often orally or intravenously.

-

ET-1 Challenge: At a specified time after antagonist administration, a bolus of ET-1 is injected intravenously.

-

Blood Pressure Monitoring: The change in MAP from baseline is continuously monitored and recorded.

-

Data Analysis: The peak pressor response to ET-1 in the presence of different doses of Abt-546 is compared to the response in vehicle-treated animals to determine the dose-dependent inhibitory effect of the antagonist.

Conclusion

Abt-546 is a valuable research tool characterized by its high potency and exceptional selectivity for the ETA receptor. Its well-defined pharmacological profile, established through a variety of in vitro and in vivo assays, underscores its utility in elucidating the physiological and pathological roles of the ETA receptor. The experimental protocols detailed in this guide provide a framework for the robust evaluation of ETA receptor antagonists, facilitating further research and development in this important therapeutic area. The development of highly selective ETA antagonists like Abt-546 and its successors, such as atrasentan, continues to hold promise for the treatment of diseases where the endothelin system is dysregulated.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the acute effects of a selective endothelin ETA and a mixed ETA/ETB receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are selective endothelin A receptor antagonists better than mixed antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-546: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Abt-546. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its quantitative biological activity. Furthermore, the signaling pathway through which Abt-546 exerts its antagonistic effects is delineated.

Chemical Structure and Properties

Abt-546 is a synthetic, non-peptide small molecule. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Abt-546

| Property | Value |

| IUPAC Name | (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid |

| Molecular Formula | C30H48N2O6 |

| Molecular Weight | 532.71 g/mol |

| CAS Number | 212481-66-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Properties and Quantitative Data

Abt-546 is a highly potent and selective antagonist of the ETA receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Table 2: In Vitro Activity of Abt-546

| Assay | Receptor | Cell Line/Tissue | Value |

| Binding Affinity (Ki) | Human ETA | CHO cells | 0.46 nM[1][2] |

| Human ETB | CHO cells | >12,000 nM | |

| IC50 (Binding) | Human ETA | CHO cells | 0.49 nM[1] |

| Human ETB | CHO cells | 15,400 nM | |

| Rat ETA | Rat pituitary MMQ cells | 0.56 nM | |

| Porcine ETB | Porcine cerebellum | 16,700 nM | |

| Functional Activity (IC50) | Arachidonic Acid Release | - | 0.59 nM |

| Phosphatidylinositol Hydrolysis | - | 3 nM | |

| pA2 (Vasoconstriction) | ETA-mediated | Isolated rat aorta | 8.29 |

| ETB-mediated | Isolated rabbit saphenous vein | 4.57 |

Table 3: In Vivo Activity of Abt-546

| Assay | Species | Route of Administration | Effect |

| Endothelin-1-Induced Pressor Response | Conscious Rats | Oral | Dose-dependent inhibition |

The data clearly demonstrates Abt-546's exceptional selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio exceeding 25,000-fold.

Mechanism of Action and Signaling Pathway

Abt-546 functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The binding of ET-1 to the ETA receptor typically activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.

Abt-546 blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor, thereby inhibiting the downstream signaling events, including phosphatidylinositol hydrolysis and arachidonic acid release.

Caption: ETA receptor signaling pathway and the inhibitory action of Abt-546.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Abt-546.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of Abt-546 for ETA and ETB receptors.

Materials:

-

Membranes from CHO cells stably transfected with human ETA or ETB receptors.

-

[¹²⁵I]ET-1 (radioligand for ETA).

-

[¹²⁵I]ET-3 (radioligand for ETB).

-

Abt-546 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Incubate the cell membranes (25-50 µg protein) with the radioligand ([¹²⁵I]ET-1 for ETA or [¹²⁵I]ET-3 for ETB) and varying concentrations of Abt-546 in the binding buffer.

-

Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of unlabeled ET-1 or ET-3.

-

Incubate the mixture at 25°C for 60-120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of Abt-546 that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay

Objective: To assess the functional antagonism of Abt-546 on ET-1-induced phosphatidylinositol hydrolysis.

Materials:

-

Cells expressing ETA receptors (e.g., A10 smooth muscle cells).

-

[³H]myo-inositol.

-

ET-1.

-

Abt-546 at various concentrations.

-

Krebs-Henseleit buffer containing LiCl.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail.

Procedure:

-

Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium for 24-48 hours.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of Abt-546 in Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with ET-1 (e.g., 100 nM) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution of chloroform/methanol.

-

Separate the aqueous and organic phases by centrifugation.

-

Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates ([³H]IPs) with formic acid.

-

Quantify the radioactivity in the eluate by liquid scintillation counting.

-

Determine the IC50 value of Abt-546 for the inhibition of ET-1-stimulated inositol phosphate accumulation.

Arachidonic Acid Release Assay

Objective: To measure the inhibitory effect of Abt-546 on ET-1-induced arachidonic acid release.

Materials:

-

Cells expressing ETA receptors.

-

[³H]arachidonic acid.

-

ET-1.

-

Abt-546 at various concentrations.

-

Cell culture medium.

-

Scintillation cocktail.

Procedure:

-

Label the cells by incubating them with [³H]arachidonic acid in the cell culture medium for several hours to allow for incorporation into membrane phospholipids.

-

Wash the cells to remove unincorporated [³H]arachidonic acid.

-

Pre-incubate the cells with varying concentrations of Abt-546.

-

Stimulate the cells with ET-1 for a specific time (e.g., 15-30 minutes).

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant, which represents the released [³H]arachidonic acid and its metabolites, using liquid scintillation counting.

-

Determine the IC50 value of Abt-546 for the inhibition of ET-1-stimulated arachidonic acid release.

In Vivo Endothelin-1-Induced Pressor Response

Objective: To evaluate the in vivo efficacy of Abt-546 in blocking the pressor effects of ET-1.

Materials:

-

Conscious, normotensive rats (e.g., Sprague-Dawley).

-

ET-1 solution for intravenous injection.

-

Abt-546 formulated for oral administration.

-

Arterial catheter for blood pressure monitoring.

Procedure:

-

Implant an arterial catheter into the carotid or femoral artery of the rats for continuous monitoring of blood pressure and heart rate. Allow the animals to recover from surgery.

-

Administer Abt-546 or vehicle orally to different groups of rats.

-

At a specified time after drug administration (e.g., 1 hour), administer an intravenous bolus injection of ET-1 (e.g., 1 nmol/kg).

-

Record the mean arterial pressure (MAP) continuously.

-

Measure the peak increase in MAP following the ET-1 challenge.

-

Compare the pressor response in the Abt-546-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Synthesis

The synthesis of Abt-546 has been achieved through a multi-step process. A key strategic element in its synthesis is the enantioselective construction of the substituted pyrrolidine core. A notable method employed is a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene. This reaction, often catalyzed by a chiral metal complex (e.g., a bis(oxazoline)-Mg(OTf)₂ complex), establishes the crucial stereocenters of the molecule with high enantioselectivity. Subsequent synthetic transformations, including reduction of the nitro group, cyclization to form the pyrrolidine ring, and functional group manipulations, lead to the final Abt-546 structure.

Caption: Key steps in the asymmetric synthesis of Abt-546.

Conclusion

Abt-546 is a highly potent and selective ETA receptor antagonist with well-characterized in vitro and in vivo activity. Its mechanism of action involves the direct blockade of the ETA receptor, leading to the inhibition of downstream signaling pathways responsible for vasoconstriction and other cellular effects of endothelin-1. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating the endothelin system and related therapeutics.

References

Abt-546: A Technical Guide to a Potent and Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Abt-546 (also known as A-216546), a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document details its chemical properties, mechanism of action, key experimental data, and the signaling pathways it modulates.

Core Compound Data

Abt-546 is a pyrrolidine-3-carboxylic acid derivative with the following properties:

| Property | Value | Citation(s) |

| CAS Number | 212481-66-8 (free base) | [1] |

| Molecular Weight | 532.71 g/mol | [1] |

| Molecular Formula | C₃₀H₄₈N₂O₆ | [1] |

| Synonyms | A-216546 | [1] |

| Primary Target | Endothelin A (ETA) Receptor | [1] |

| Mechanism of Action | Competitive Antagonist |

In Vitro Pharmacology

Abt-546 demonstrates high affinity and selectivity for the human ETA receptor. Its potency has been characterized through various in vitro assays.

| Assay | Parameter | Value | Citation(s) |

| ETA Receptor Binding | Ki | 0.46 nM | |

| ETB Receptor Binding | Ki | 13,000 nM | |

| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |

| Arachidonic Acid Release | IC₅₀ | 0.59 nM | |

| Phosphatidylinositol Hydrolysis | IC₅₀ | 3 nM | |

| ET-1-induced Vasoconstriction | pA₂ | 8.29 | |

| S6c-induced Vasoconstriction | pA₂ | 4.57 |

In Vivo Pharmacology

Pharmacokinetic studies have demonstrated that Abt-546 is orally bioavailable in multiple species.

| Species | Route of Administration | Bioavailability | Citation(s) |

| Rat | Oral | Good | |

| Dog | Oral | Good | |

| Monkey | Oral | Good |

In vivo efficacy has been demonstrated in rat models, where Abt-546 produces a dose-dependent inhibition of the pressor response induced by endothelin-1.

Endothelin A Receptor Signaling Pathway

Abt-546 exerts its effects by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary pathway involves the activation of a Gq protein, leading to downstream effector activation.

Caption: ETA receptor signaling cascade blocked by Abt-546.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of Abt-546, based on published literature.

Endothelin Receptor Binding Assay

This assay quantifies the affinity of Abt-546 for ETA and ETB receptors.

Caption: Workflow for the ETA/ETB receptor binding assay.

Methodology Summary:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either cloned human ETA or ETB receptors.

-

Binding Reaction: Membranes were incubated with the radioligand [¹²⁵I]endothelin-1 and varying concentrations of Abt-546.

-

Separation: The reaction mixture was filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filters was measured using a gamma counter.

-

Data Analysis: The concentration of Abt-546 that inhibited 50% of the specific binding (IC₅₀) was determined and converted to an inhibition constant (Ki).

Arachidonic Acid Release Assay

This functional assay measures the ability of Abt-546 to block ET-1-induced release of arachidonic acid, a downstream signaling event.

Methodology Summary:

-

Cell Culture and Labeling: CHO cells expressing the ETA receptor were cultured and labeled overnight with [³H]arachidonic acid.

-

Pre-incubation: Cells were pre-incubated with various concentrations of Abt-546.

-

Stimulation: The cells were then stimulated with endothelin-1 to induce arachidonic acid release.

-

Quantification: The amount of [³H]arachidonic acid released into the supernatant was measured by scintillation counting.

-

Data Analysis: The IC₅₀ value, representing the concentration of Abt-546 that inhibits 50% of the ET-1-induced release, was calculated.

Phosphatidylinositol Hydrolysis Assay

This assay assesses the inhibitory effect of Abt-546 on the ET-1-stimulated production of inositol phosphates, another key second messenger in the ETA signaling pathway.

Methodology Summary:

-

Cell Culture and Labeling: CHO cells expressing the ETA receptor were labeled with [³H]myo-inositol.

-

Pre-incubation: The labeled cells were pre-incubated with different concentrations of Abt-546 in the presence of LiCl to inhibit inositol monophosphatase.

-

Stimulation: Cells were stimulated with endothelin-1.

-

Extraction and Separation: The reaction was stopped, and the total inositol phosphates were extracted and separated from free inositol using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value for the inhibition of ET-1-induced phosphatidylinositol hydrolysis was determined.

Conclusion

Abt-546 is a highly potent and selective antagonist of the endothelin ETA receptor with demonstrated in vitro and in vivo activity. Its high selectivity for the ETA over the ETB receptor, coupled with its oral bioavailability, makes it a valuable research tool for investigating the physiological and pathological roles of the endothelin system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this compound and in the broader field of endothelin receptor modulation.

References

The Discovery and Development of Abt-546: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-546, also known as A-216546, is a potent and highly selective endothelin-A (ETA) receptor antagonist that was under development for cardiovascular disorders. Its development was discontinued after Phase I clinical trials, and as a result, publicly available clinical data is limited. This technical guide provides a comprehensive overview of the preclinical discovery and development of Abt-546, focusing on its synthesis, mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. This document is intended to serve as a resource for researchers and professionals in the field of drug development interested in the scientific journey of this compound.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor has been a key therapeutic strategy for various cardiovascular diseases, including hypertension and heart failure. Abt-546 was developed by Abbott Laboratories as a highly selective ETA receptor antagonist with the potential for therapeutic intervention in these conditions.

Synthesis

The synthesis of Abt-546 was achieved through a notable enantioselective approach, with a key step being a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.[1][2] This strategy was developed to create the desired stereochemistry of the pyrrolidine core of the molecule. The reaction employed a bis(oxazoline)-Mg(OTf)2 complex as a catalyst.[3] While detailed, step-by-step protocols are not publicly available, the general synthetic scheme highlights a sophisticated approach to chiral synthesis in drug development.

Mechanism of Action

Abt-546 functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.

Signaling Pathway

The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG ultimately result in smooth muscle contraction. Abt-546 blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor.

In Vitro Pharmacology

Abt-546 demonstrated high affinity and selectivity for the human ETA receptor in various in vitro assays.

Receptor Binding Assays

Radioligand binding assays using [¹²⁵I]ET-1 were employed to determine the binding affinity of Abt-546 for ETA and ETB receptors. These assays typically involve incubating cell membranes expressing the target receptor with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (Abt-546). The amount of bound radioactivity is then measured to determine the inhibition constant (Ki).[4]

Functional Assays

Functional assays were conducted to assess the ability of Abt-546 to inhibit ET-1-induced cellular responses. These included measuring the inhibition of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis in cells expressing the ETA receptor.[4]

Table 1: In Vitro Activity of Abt-546

| Parameter | Receptor | Species | Value | Reference |

| Ki | ETA | Human | 0.46 nM | |

| IC₅₀ | ETA | Human | 0.49 nM | |

| IC₅₀ | ETB | Human | 15,400 nM | |

| Selectivity (ETA/ETB) | - | - | >25,000-fold | |

| IC₅₀ (Arachidonic Acid Release) | ETA | - | 0.59 nM | |

| IC₅₀ (Phosphatidylinositol Hydrolysis) | ETA | - | 3 nM |

In Vivo Pharmacology

Preclinical in vivo studies were conducted to evaluate the efficacy of Abt-546 in animal models.

ET-1-Induced Pressor Response

A common in vivo model to assess the activity of endothelin antagonists is the ET-1-induced pressor response in conscious, normotensive rats. In this model, animals are administered ET-1, which causes a significant increase in blood pressure. The ability of a test compound, such as Abt-546, to inhibit this pressor response is a measure of its in vivo efficacy.

Experimental Workflow: ET-1-Induced Pressor Response Assay

Abt-546 demonstrated a dose-dependent inhibition of the ET-1-induced pressor response in rats, with statistically significant inhibition observed at oral doses of 3 to 100 mg/kg.

Pharmacokinetics

Pharmacokinetic properties of Abt-546 were evaluated in several animal species. A comparative study provided some key parameters.

Table 2: Pharmacokinetic Parameters of Abt-546 Following Oral Administration

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |

| Rat | 10 mg/kg | 1.0 | 1690 | 3280 | 2.5 | |

| Dog | 5 mg/kg | 2.0 | 2470 | 1660 | 1.3 | |

| Monkey | 5 mg/kg | 4.0 | 1100 | 10800 | 1.0 |

Note: Data is derived from a comparative study and may not represent the full pharmacokinetic profile.

Safety and Toxicology

Detailed preclinical safety and toxicology data for Abt-546 are not extensively available in the public domain. As a class, endothelin receptor antagonists have been associated with potential adverse effects, including headache, flushing, and, in some cases, liver enzyme elevations and teratogenicity. Rigorous safety and toxicology studies would have been conducted during the preclinical development of Abt-546 to assess its safety profile before advancing to human trials.

Clinical Development and Discontinuation

Abt-546 entered Phase I clinical trials for the treatment of cardiovascular disorders. However, its development was subsequently discontinued. The specific reasons for the discontinuation and the results from these clinical studies have not been publicly disclosed.

Conclusion

Abt-546 is a potent and highly selective ETA receptor antagonist that demonstrated promising preclinical pharmacological properties. Its development showcased an advanced approach to enantioselective synthesis and a clear mechanism of action. While the discontinuation of its clinical development limits the available information, the preclinical data presented in this guide offer valuable insights for researchers in the field of cardiovascular drug discovery and development. The journey of Abt-546 underscores the complexities and challenges inherent in translating promising preclinical candidates into successful therapeutic agents.

References

In Vitro and In Vivo Activity of Abt-546: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and proliferative diseases. Abt-546 demonstrates high affinity and exceptional selectivity for the ETA receptor over the ETB receptor, leading to effective inhibition of ET-1-induced downstream signaling and physiological responses. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of Abt-546, including its binding affinity, functional antagonism, and preclinical efficacy. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

The endothelin (ET) system, comprising three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1] ET-1, the predominant isoform in the cardiovascular system, exerts potent and long-lasting vasoconstriction and stimulates smooth muscle cell proliferation, primarily through the ETA receptor.[1][2] Dysregulation of the ET-1 pathway is associated with numerous pathologies, including pulmonary arterial hypertension, heart failure, and cancer, making the ETA receptor an attractive therapeutic target.

Abt-546 is a small molecule antagonist designed for high-affinity and selective blockade of the ETA receptor.[3][4] Its chemical structure is (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid. This document details the preclinical data that establishes the pharmacological profile of Abt-546.

In Vitro Activity

The in vitro activity of Abt-546 has been characterized through a series of binding and functional assays, demonstrating its high potency and selectivity for the ETA receptor.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand (e.g., [125I]ET-1) competes with the unlabeled antagonist (Abt-546) for binding to the receptor.

Table 1: In Vitro Binding Affinity and Selectivity of Abt-546

| Parameter | Receptor | Value | Reference |

| Ki | Cloned Human ETA | 0.46 nM | |

| Ki | Cloned Human ETB | 13,000 nM | |

| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |

| IC50 | Cloned Human ETA (in CHO cell membranes) | 0.49 nM | |

| IC50 | Cloned Human ETB (in CHO cell membranes) | 15,400 nM | |

| IC50 | Rat Pituitary MMQ Cells (ETA) | 0.56 nM |

Functional Antagonism

Abt-546 effectively antagonizes the downstream cellular signaling events initiated by ET-1 binding to the ETA receptor. Key functional assays include the measurement of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis.

Table 2: In Vitro Functional Antagonism of Abt-546

| Assay | IC50 | Reference |

| ET-1-induced Arachidonic Acid Release | 0.59 nM | |

| ET-1-induced Phosphatidylinositol Hydrolysis | 3 nM |

Ex Vivo Vasoconstriction

The ability of Abt-546 to inhibit ET-1-induced vasoconstriction in isolated blood vessels provides a measure of its functional antagonism in a more physiologically relevant system. The pA2 value is a measure of the potency of an antagonist.

Table 3: Ex Vivo Vasoconstriction Antagonism of Abt-546

| Receptor-Mediated Vasoconstriction | pA2 | Reference |

| ETA (ET-1-induced) | 8.29 | |

| ETB (Sarafotoxin 6c-induced) | 4.57 |

In Vivo Activity

Preclinical in vivo studies in animal models have demonstrated the oral bioavailability and efficacy of Abt-546 in blocking ET-1-induced physiological responses.

Pharmacokinetics

Pharmacokinetic studies have shown that Abt-546 is orally available in several species.

Table 4: Pharmacokinetic Parameters of Abt-546 (Oral Administration)

| Species | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) | Reference |

| Rat | 2.5 | 1.69 | 3.28 | |

| Dog | 1.3 | 2.47 | 1.66 | |

| Monkey | 1.0 | 1.10 | 10.80 |

Efficacy in a Conscious Rat Model

Oral administration of Abt-546 dose-dependently inhibits the pressor response induced by an intravenous challenge with ET-1 in conscious rats.

Table 5: In Vivo Efficacy of Abt-546 in Conscious Rats

| Dose (mg/kg, oral) | Effect | Reference |

| 3 to 100 | Statistically significant, dose-dependent inhibition of the peak pressor response to ET-1. |

Signaling Pathways and Experimental Workflows

Endothelin-1 Signaling Pathway

ET-1 binding to the ETA receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to vasoconstriction and cell proliferation. Abt-546 acts by competitively blocking the initial binding of ET-1 to the ETA receptor.

Caption: Endothelin-1 signaling pathway and the inhibitory action of Abt-546.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of Abt-546 for the ETA receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA or ETB receptor are cultured in appropriate media. Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane preparation is suspended in a suitable buffer.

-

Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of Abt-546 or a control compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Abt-546 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis

-

Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled with [3H]arachidonic acid or [3H]myo-inositol.

-

Stimulation: The labeled cells are washed and then stimulated with ET-1 in the presence or absence of various concentrations of Abt-546.

-

Extraction and Quantification: The reaction is stopped, and the released [3H]arachidonic acid or the generated [3H]inositol phosphates are extracted and quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values for the inhibition of ET-1-induced responses are determined by non-linear regression.

In Vivo Pressor Response Assay

-

Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.

-

Drug Administration: Abt-546 is administered orally by gavage.

-

ET-1 Challenge: At various time points after Abt-546 administration, a bolus intravenous injection of ET-1 is given to induce a pressor (blood pressure increasing) response.

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through a catheter implanted in the carotid artery.

-

Data Analysis: The inhibitory effect of Abt-546 is calculated as the percentage reduction in the peak pressor response to ET-1 compared to vehicle-treated control animals.

Conclusion

Abt-546 is a highly potent and selective ETA receptor antagonist with excellent in vitro and in vivo pharmacological properties. Its ability to effectively block the binding of ET-1 to the ETA receptor and inhibit subsequent downstream signaling and physiological responses, such as vasoconstriction, underscores its potential as a therapeutic agent for diseases driven by ETA receptor activation. The data presented in this technical guide provide a solid foundation for further investigation and clinical development of Abt-546 and related compounds.

References

- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-546: A Technical Overview of its High Selectivity for the Endothelin-A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin receptor antagonist Abt-546 (Atrasentan), focusing on its remarkable selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document consolidates key quantitative data, details common experimental methodologies for assessing receptor selectivity, and illustrates the pertinent signaling pathways.

Core Data: Receptor Binding Affinity and Selectivity

Abt-546 demonstrates a pronounced and consistent selectivity for the ETA receptor across various studies and assay conditions. The quantitative data from radioligand binding assays and functional assessments are summarized below.

| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Source |

| Ki | 0.46 nM | >11,500 nM | >25,000-fold | [1] |

| IC50 | 0.49 nM | 15,400 nM | ~31,428-fold | [1][2] |

| pA2 | 8.29 | 4.57 | - | [1] |

Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of Abt-546's selectivity for ETA versus ETB receptors typically involves competitive radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the characterization of endothelin receptor antagonists.

Radioligand Binding Assay for ETA and ETB Receptors

This assay quantifies the ability of a test compound (e.g., Abt-546) to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane Preparations: Membranes from cells recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) for ETA and [¹²⁵I]-Endothelin-3 ([¹²⁵I]-ET-3) or [¹²⁵I]-ET-1 for ETB.

-

Test Compound: Abt-546 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled endothelin receptor antagonist or agonist (e.g., 1 µM unlabeled ET-1).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a non-ionic detergent.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Mixture Preparation: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of Abt-546. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-labeled ligand.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Abt-546 concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Endothelin Receptor Signaling Pathways

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger distinct downstream signaling cascades.

Caption: ETA Receptor Signaling Pathway.

Caption: ETB Receptor Signaling Pathway (Endothelial Cell).

Experimental Workflow for Determining Receptor Selectivity

The following diagram outlines the logical flow of experiments to establish the selectivity profile of a compound like Abt-546.

References

Abt-546: A Potent and Selective ETA Receptor Antagonist for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-546, also known as A-216546, is a potent and highly selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. The high selectivity of Abt-546 for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the specific roles of ETA receptor activation in cardiovascular function and disease. This technical guide provides a comprehensive overview of the available research on Abt-546, focusing on its pharmacological properties, experimental applications, and potential relevance to cardiovascular disease research.

Core Research Findings: Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of Abt-546 from in vitro and ex vivo studies.

Table 1: In Vitro Receptor Binding and Functional Assay Data for Abt-546

| Parameter | Value | Cell/Tissue System | Reference |

| Ki (ETA Receptor) | 0.46 nM | Cloned human ETA receptors | [1][2][3] |

| Ki (ETB Receptor) | 13,000 nM | Cloned human ETB receptors | [3] |

| Selectivity (ETB/ETA) | >25,000-fold | Cloned human endothelin receptors | [1] |

| IC50 (ET-1 Binding to ETA) | 0.49 nM | CHO cells with human ETA receptors | |

| IC50 (ET-3 Binding to ETB) | 15,400 nM | CHO cells with human ETB receptors | |

| IC50 (Arachidonic Acid Release) | 0.59 nM | Not specified | |

| IC50 (Phosphatidylinositol Hydrolysis) | 3 nM | Not specified |

Table 2: Ex Vivo Vasoconstriction Data for Abt-546

| Parameter | Value (pA2) | Vessel Type | Agonist | Receptor-Mediated Response | Reference |

| Antagonist Potency | 8.29 | Isolated vessels | Endothelin-1 | ETA-mediated vasoconstriction | |

| Antagonist Potency | 4.57 | Isolated vessels | Sarafotoxin 6c | ETB-mediated vasoconstriction |

Signaling Pathways and Mechanism of Action

Abt-546 exerts its effects by competitively blocking the binding of endothelin-1 to the ETA receptor. This, in turn, inhibits downstream signaling pathways that are activated by ET-1. The primary mechanism involves the inhibition of Gq protein-coupled signaling, which leads to the suppression of phospholipase C (PLC) activation. This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, Abt-546 has been shown to block ET-1-induced arachidonic acid release, a key step in the production of inflammatory mediators.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of Abt-546 for ETA and ETB receptors.

-

Materials:

-

Membrane preparations from CHO cells stably transfected with cloned human ETA or ETB receptors.

-

Radioligand: [125I]Endothelin-1 for ETA and [125I]Endothelin-3 for ETB.

-

Abt-546 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with the radioligand and varying concentrations of Abt-546 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of Abt-546 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Phosphatidylinositol (PI) Hydrolysis Assay

-

Objective: To assess the functional antagonism of Abt-546 on ET-1-induced PI hydrolysis.

-

Materials:

-

Cells expressing the ETA receptor (e.g., CHO-ETA cells).

-

[3H]myo-inositol.

-

Culture medium.

-

LiCl-containing buffer.

-

Endothelin-1.

-

Abt-546 at various concentrations.

-

Dowex anion-exchange resin.

-

Scintillation fluid.

-

-

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.

-

Pre-incubate the labeled cells with LiCl-containing buffer to inhibit inositol monophosphatase.

-

Add varying concentrations of Abt-546 to the cells for a defined pre-incubation period.

-

Stimulate the cells with a fixed concentration of Endothelin-1.

-

Terminate the reaction by adding a stop solution (e.g., perchloric acid).

-

Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

-

Determine the IC50 value for Abt-546's inhibition of ET-1-stimulated PI hydrolysis.

-

Arachidonic Acid (AA) Release Assay

-

Objective: To measure the inhibitory effect of Abt-546 on ET-1-induced AA release.

-

Materials:

-

Cells expressing the ETA receptor.

-

[3H]Arachidonic acid.

-

Culture medium.

-

Endothelin-1.

-

Abt-546 at various concentrations.

-

Scintillation fluid.

-

-

Procedure:

-

Label the cellular phospholipids by incubating the cells with [3H]Arachidonic acid for several hours.

-

Wash the cells to remove unincorporated [3H]AA.

-

Pre-incubate the cells with varying concentrations of Abt-546.

-

Stimulate the cells with Endothelin-1 to induce phospholipase A2 activation and subsequent [3H]AA release.

-

Collect the cell culture supernatant.

-

Measure the amount of released [3H]AA in the supernatant by liquid scintillation counting.

-

Calculate the IC50 value for Abt-546's inhibition of ET-1-stimulated AA release.

-

In Vivo Studies and Cardiovascular Disease Models

In vivo studies have demonstrated that orally administered Abt-546 dose-dependently blocks the pressor response to exogenous endothelin-1 in conscious rats. This indicates good oral bioavailability and in vivo efficacy.

However, a comprehensive search of the scientific literature did not yield specific studies detailing the application of Abt-546 in established animal models of cardiovascular diseases such as heart failure, myocardial infarction, or atherosclerosis. The existing research primarily focuses on its pharmacological characterization as a potent and selective ETA receptor antagonist. Further research is needed to explore the therapeutic potential of Abt-546 in preclinical models of cardiovascular disorders.

Clinical Trials

There is no publicly available information on clinical trials of Abt-546 for any cardiovascular indication. The development of Abt-546 may not have progressed to the clinical trial stage, or the data has not been disclosed.

Conclusion

Abt-546 is a highly potent and selective ETA receptor antagonist that has been well-characterized in vitro and ex vivo. Its high affinity for the ETA receptor and its ability to block key downstream signaling pathways make it an invaluable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathology. While its efficacy in blocking ET-1-induced pressor responses in vivo has been established, there is a notable lack of data on its application in specific cardiovascular disease models and no information on clinical trials. Future preclinical studies are warranted to explore the potential therapeutic applications of Abt-546 in cardiovascular diseases where ETA receptor activation plays a significant pathogenic role.

References

Preliminary Efficacy of Abt-546: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of Abt-546, a potent and highly selective endothelin ETA receptor antagonist. The data presented herein is compiled from foundational preclinical research, offering insights into its binding affinity, functional inhibition, and in vivo activity. This document is intended to serve as a core resource for researchers and professionals involved in the development of endothelin receptor-targeted therapeutics.

Core Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of Abt-546's potency and selectivity against other endothelin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity of Endothelin Receptor Antagonists

| Compound | Receptor | Ki (nM) | Selectivity (ETB/ETA) |

| Abt-546 (A-216546) | ETA | 0.46 [1][2] | >28,000-fold [1] |

| ETB | 13,000 [1] | ||

| ABT-627 (Atrasentan) | ETA | 0.034 | ~1,862-fold |

| ETB | 63.3 | ||

| A-182086 | ETA | 0.20 | ~6-fold |

| ETB | 1.23 | ||

| A-192621 | ETA | 5600 | ~0.0016-fold (ETB selective) |

| ETB | 8.8 |

Table 2: In Vitro Functional Inhibitory Activity of Abt-546

| Assay | Cell Line | IC50 (nM) |

| Endothelin-1-induced Arachidonic Acid Release | CHO cells | 0.59[1] |

| Endothelin-1-induced Phosphatidylinositol Hydrolysis | CHO cells | 3 |

Table 3: Ex Vivo and In Vivo Efficacy of Abt-546

| Assay | Animal Model | Parameter | Value |

| Endothelin-1-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 8.29 (ETA) |

| Sarafotoxin 6c-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 4.57 (ETB) |

| Endothelin-1-induced Pressor Response | Conscious Rats | Inhibition | Dose-dependent |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by Abt-546 and the general experimental workflows used to assess its efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices and information inferred from the primary literature.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Abt-546 for the human ETA and ETB receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors.

-

[125I]Endothelin-1 as the radioligand.

-

Abt-546 and other competing ligands at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor (Abt-546).

-

Incubations are typically carried out for 60-120 minutes at room temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.

-

Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.

Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis

Objective: To determine the functional inhibitory potency (IC50) of Abt-546 against endothelin-1-induced downstream signaling.

Cell Culture and Labeling:

-

CHO cells expressing the human ETA receptor are cultured to near confluency.

-

For the arachidonic acid release assay, cells are pre-labeled with [3H]arachidonic acid.

-

For the phosphatidylinositol hydrolysis assay, cells are pre-labeled with [3H]myo-inositol.

Procedure (General):

-

Pre-incubate the labeled cells with varying concentrations of Abt-546 for a specified period.

-

Stimulate the cells with a fixed concentration of endothelin-1.

-

After incubation, terminate the reaction.

-

For Arachidonic Acid Release: Collect the supernatant and measure the amount of released [3H]arachidonic acid by scintillation counting.

-

For Phosphatidylinositol Hydrolysis: Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates.

-

Construct dose-response curves to determine the IC50 value of Abt-546.

In Vivo Pressor Response Assay

Objective: To evaluate the in vivo efficacy of Abt-546 in blocking the physiological effects of endothelin-1.

Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.

Procedure:

-

Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Allow the animals to recover from surgery.

-

On the day of the experiment, administer Abt-546 orally or intravenously at various doses.

-

After a specified time, challenge the animals with an intravenous bolus of endothelin-1.

-

Continuously monitor and record the mean arterial pressure.

-

Quantify the inhibitory effect of Abt-546 by measuring the reduction in the pressor response to endothelin-1 compared to vehicle-treated control animals.

References

Methodological & Application

Abt-546: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-546 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for utilizing Abt-546 in cell culture experiments to characterize its inhibitory effects on ETA receptor signaling.

Mechanism of Action

Endothelin-1 (ET-1) is the primary endogenous ligand for the ETA receptor. Upon binding, the ETA receptor couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including vasoconstriction, mitogenesis, and inflammation. Abt-546 competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro activity of Abt-546 from various studies.

| Parameter | Receptor | Value (nM) | Cell Line/System | Reference |

| Ki | Human ETA | 0.46 | Cloned Human ETA Receptor | [1] |

| Ki | Human ETB | 13000 | Cloned Human ETB Receptor | [1] |

| IC50 | ET-1 induced Arachidonic Acid Release | 0.59 | Not Specified | [1] |

| IC50 | ET-1 induced Phosphatidylinositol Hydrolysis | 3 | Not Specified | [1] |

| IC50 | [125I]ET-1 Binding | 0.56 | Rat Pituitary MMQ Cells | [1] |

| IC50 | [125I]ET-1 Binding | 0.49 | CHO cells with human ETA receptor | |

| IC50 | [125I]ET-3 Binding | 15400 | CHO cells with human ETB receptor |

Note: The specific cell lines used for the arachidonic acid release and phosphatidylinositol hydrolysis assays were not explicitly stated in the source material.

Experimental Protocols

The following are detailed protocols for cell culture and functional assays to evaluate the antagonist activity of Abt-546.

Cell Culture

-

Culture Medium:

-

DMEM/F-12 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Selection antibiotic (e.g., G418), concentration to be determined based on the specific cell line.

-

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Sub-culturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks at a ratio of 1:4 to 1:8.

-

-

Culture Medium:

-

RPMI 1640 medium

-

7.5% Horse Serum

-

2.5% Fetal Bovine Serum

-

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Sub-culturing:

-

MMQ cells grow in suspension as clumps.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage, simply dilute the cell suspension with fresh medium to a seeding density of 2 x 10^5 viable cells/mL.

-

Abt-546 Stock Solution Preparation

-

Abt-546 is typically supplied as a solid.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For experiments, further dilute the stock solution in the appropriate assay buffer or culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Functional Assays

The following diagram illustrates a general experimental workflow for testing Abt-546 in a cell-based functional assay.

This assay measures the ability of Abt-546 to inhibit ET-1-induced increases in intracellular calcium.

-

Materials:

-

CHO-K1 cells expressing ETA receptor or other suitable cell line.

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127 (for aiding dye loading).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Endothelin-1 (ET-1).

-

Abt-546.

-

A fluorescence plate reader with kinetic reading capabilities and appropriate filters.

-

-

Protocol:

-

Seed cells into 96-well plates at a density of 40,000 - 80,000 cells per well and incubate overnight.

-

Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the wells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

During incubation, prepare serial dilutions of Abt-546 and a stock solution of ET-1 in assay buffer.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Add the Abt-546 dilutions to the respective wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader.

-

Initiate the kinetic read and, after establishing a stable baseline, add the ET-1 solution to all wells (except for unstimulated controls) to a final concentration that elicits a submaximal response (e.g., EC80).

-

Continue recording the fluorescence signal for several minutes.

-

Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Plot the response against the concentration of Abt-546 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.

-

Materials:

-

CHO-K1 cells expressing ETA receptor or other suitable cell line.

-